molecular formula C16H23N3O B11732012 N-[(4-ethoxyphenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine

N-[(4-ethoxyphenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B11732012
M. Wt: 273.37 g/mol
InChI Key: FIQDKGIZUFGKIX-UHFFFAOYSA-N
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Description

N-[(4-ethoxyphenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is a synthetic organic compound with a complex structure It is characterized by the presence of an ethoxyphenyl group, a methyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxyphenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves multiple steps. One common method starts with the preparation of the 4-ethoxybenzyl chloride, which is then reacted with 4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, which allows for better control over reaction conditions and yields. Additionally, the use of automated reactors and advanced purification techniques, such as chromatography, can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxyphenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

N-[(4-ethoxyphenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(4-ethoxyphenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methoxyphenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine
  • N-[(4-chlorophenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine
  • N-[(4-bromophenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine

Uniqueness

N-[(4-ethoxyphenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C16H23N3O/c1-5-20-15-8-6-14(7-9-15)10-17-16-13(4)11-19(18-16)12(2)3/h6-9,11-12H,5,10H2,1-4H3,(H,17,18)

InChI Key

FIQDKGIZUFGKIX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2=NN(C=C2C)C(C)C

Origin of Product

United States

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